CYP3A4 Inhibition Liability: Quantified Weak Interaction Minimizes Off-Target Metabolism Risk
1-butyl-1H-1,2,3-triazol-4-amine exhibits a high IC50 of 50,000 nM for CYP3A4 inhibition in pooled human liver microsomes, indicating a minimal risk of drug-drug interactions and a favorable metabolic profile compared to many triazole-based therapeutics [1]. This value contrasts with the potent CYP3A4 inhibition observed for numerous azole antifungals and other triazole-containing compounds, where IC50 values can be in the nanomolar range [2]. For example, the triazole antifungal itraconazole is a well-known potent CYP3A4 inhibitor, a liability that this compound avoids [2].
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 50,000 nM |
| Comparator Or Baseline | Potent CYP3A4 inhibitors (e.g., itraconazole, ketoconazole) typically exhibit IC50 values < 100 nM; specific triazole analogs may show IC50 < 10 µM in similar assays. |
| Quantified Difference | > 500-fold weaker inhibition compared to potent azole inhibitors |
| Conditions | Pooled mixed-gender human liver microsomes, testosterone as substrate, 3-minute pre-incubation with NADPH |
Why This Matters
This high IC50 value for CYP3A4 inhibition is a critical differentiator for procurement, as it signals a low propensity for metabolic drug-drug interactions, making this compound a cleaner scaffold for probe development or in vivo studies.
- [1] BindingDB. (n.d.). BDBM50103451 CHEMBL3398252: IC50 5.00E+4 nM for CYP3A4 inhibition. BindingDB. View Source
- [2] Niwa, T., Shiraga, T., & Takagi, A. (2005). Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes. Biological and Pharmaceutical Bulletin, 28(9), 1805-1808. View Source
